N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2/c1-4-23-14-12-20-19-10(21(12)6-5-15-14)7-16-13(22)11-8(2)17-18-9(11)3/h5-6H,4,7H2,1-3H3,(H,16,22)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSSACYLCCRLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(NN=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine with a suitable pyrazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Mechanism of Action
The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Chlorinated Pyrazole Carboxamides
Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p) share the pyrazole carboxamide backbone but differ in substituents. For example:
- 3a: Chlorine at position 5, phenyl groups at positions 1 and 1', and a cyano group at position 4' (yield: 68%, mp: 133–135°C) .
- 3d: Fluorophenyl substitution enhances polarity (mp: 181–183°C) compared to non-halogenated analogs .
The target compound lacks halogenation but includes a dimethylpyrazole group, which may reduce electrophilicity and improve metabolic stability.
Triazolo-Pyrazine Hybrids
- N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide : Features a hydroxyl group at position 8 and a phenyltriazole substituent. The hydroxy group may confer higher solubility but lower membrane permeability compared to the ethoxy group in the target compound .
- N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide: Incorporates an antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide) linked via a phenoxyethyl group, suggesting dual functionality in targeting oxidative stress pathways .
Melting Points and Solubility
| Compound | Substituents | Melting Point (°C) | Key Features |
|---|---|---|---|
| Target Compound | 8-Ethoxy, 3,5-dimethylpyrazole | Not reported | High lipophilicity |
| 3a (C21H15ClN6O) | 5-Chloro, phenyl, cyano | 133–135 | Moderate polarity, halogenated |
| 3d (C21H14ClFN6O) | 5-Chloro, 4-fluorophenyl | 181–183 | Enhanced polarity due to fluorine |
| N-((8-Hydroxy...)triazole-4-carboxamide | 8-Hydroxy, phenyltriazole | Not reported | Higher solubility, lower stability |
Functional Implications
- Electron-Withdrawing Groups (e.g., Cl, CN): In compounds like 3a–3p, chloro and cyano groups may enhance binding to electrophilic pockets in biological targets but increase metabolic susceptibility .
- Ethoxy vs. Hydroxy Groups : The ethoxy group in the target compound balances lipophilicity and stability, whereas hydroxy analogs (e.g., ) may undergo faster Phase II metabolism.
- Dimethylpyrazole vs.
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 315.33 g/mol. The structure features a triazolo-pyrazine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₇O₂ |
| Molecular Weight | 315.33 g/mol |
| CAS Number | 2034201-25-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of the triazolo-pyrazine core through cyclization reactions followed by the introduction of the ethoxy group and subsequent modifications to yield the final product.
Anticancer Activity
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. Specifically, derivatives like this compound have shown promise as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2). These targets are critical in cancer therapy due to their roles in tumor growth and angiogenesis .
Anti-inflammatory Activity
In addition to anticancer effects, studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. For instance, certain related compounds have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has also been explored. Some compounds have shown excellent radical scavenging activity in various assays (e.g., DPPH assay), indicating their ability to mitigate oxidative stress .
Case Study 1: Anticancer Efficacy
In a recent study focusing on triazolo-pyrazine derivatives, this compound was evaluated for its ability to inhibit cancer cell proliferation. The results indicated a dose-dependent reduction in cell viability across several cancer cell lines.
Case Study 2: Anti-inflammatory Mechanism
Another investigation assessed the anti-inflammatory effects of this compound using an animal model of carrageenan-induced edema. The findings revealed that treatment with this compound led to a significant reduction in paw swelling compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
